molecular formula C10H17NOS B13223248 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol

1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol

Cat. No.: B13223248
M. Wt: 199.32 g/mol
InChI Key: PMUCQTIQBOVYTE-UHFFFAOYSA-N
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Description

1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol is a secondary amino alcohol derivative featuring a propan-2-ol backbone substituted with an aminoethyl group bearing a 3-methylthiophen-2-yl moiety. The thiophene ring, a sulfur-containing aromatic heterocycle, contributes to the compound’s electronic and steric properties, while the methyl group at the 3-position enhances lipophilicity compared to non-methylated analogs.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

1-[1-(3-methylthiophen-2-yl)ethylamino]propan-2-ol

InChI

InChI=1S/C10H17NOS/c1-7-4-5-13-10(7)9(3)11-6-8(2)12/h4-5,8-9,11-12H,6H2,1-3H3

InChI Key

PMUCQTIQBOVYTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCC(C)O

Origin of Product

United States

Chemical Reactions Analysis

1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it may act by blocking certain receptors or enzymes, thereby inhibiting specific signaling pathways. This can lead to various physiological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs share the propan-2-ol core but differ in substituents on the aromatic rings and amino groups, leading to varied pharmacological profiles. Below is a detailed comparison:

Compound Name Key Substituents Biological Activity/Properties Reference ID
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol 3-Methylthiophen-2-yl ethylamino group Hypothesized α1/β-adrenergic modulation; enhanced lipophilicity due to methylthiophene
Carvedilol (1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol hemihydrate) Carbazolyloxy and methoxyphenoxy groups Non-selective β/α1-blocker; used for hypertension and heart failure
Betaxolol (1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol) Cyclopropylmethoxyethylphenoxy and isopropylamino groups β1-selective antagonist; treats glaucoma and hypertension
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Impurity) Thiophen-2-yl and methylamino groups Metabolite/impurity with potential adrenergic activity
1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indolyloxy and methoxyphenoxy groups α1-Adrenolytic activity (IC₅₀ ~0.5 μM); improved selectivity in enantiomers
Bevantolol Hydrochloride (1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol) Dimethoxyphenethyl and m-tolyloxy groups β-blocker with vasodilatory effects; used in angina pectoris

Key Structural Differences and Implications

Thiophene vs. Phenyl/Naphthyl Groups: The 3-methylthiophen-2-yl group in the target compound introduces sulfur-mediated electronic effects and increased lipophilicity compared to phenyl or naphthyl substituents (e.g., carvedilol’s carbazolyloxy group). This may enhance membrane permeability and metabolic stability .

Amino Group Modifications: Secondary amines (e.g., isopropylamino in betaxolol) enhance β1-selectivity, while bulkier substituents (e.g., methoxyphenoxyethylamino in carvedilol) confer dual α1/β-blocking activity . The ethylamino linker in the target compound may offer flexibility for receptor interaction, similar to Bevantolol’s phenethylamino group .

Biological Activity

1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol, also known as 2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol, is a compound with the molecular formula C10H17NOS and a molecular weight of 199.32 g/mol. It features a thiophene ring, which is recognized for its diverse applications in medicinal chemistry and material science. The compound's unique structure contributes to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Research suggests that the compound may exert its effects by modulating signaling pathways involved in inflammation and microbial resistance.

Potential Mechanisms Include:

  • Receptor Blocking: The compound may inhibit specific receptors, leading to reduced inflammatory responses.
  • Enzyme Modulation: It may interact with enzymes involved in metabolic pathways, affecting their activity and thus influencing various physiological processes.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown that it possesses significant activity against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties using a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in paw edema compared to the control group, indicating its effectiveness in mitigating inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-MethylthiophenC7H8SBasic thiophene structure without amino or alcohol groups
2-AminoethanolC2H7NOSimple amino alcohol, lacks thiophene structure
3-MethylthioanilineC7H9NSContains both methylthio and aniline functional groups

The combination of a thiophene-derived structure with an amino alcohol functionality enhances the potential biological activity of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol compared to simpler compounds that lack this structural complexity .

Synthesis and Production

The synthesis of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol typically involves several chemical reactions:

  • Formation of Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction.
  • Alkylation: The thiophene derivative is alkylated with an appropriate alkyl halide.
  • Amination: The alkylated thiophene is reacted with an amine to form the amino derivative.
  • Hydroxylation: Finally, hydroxylation leads to the formation of the target compound .

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